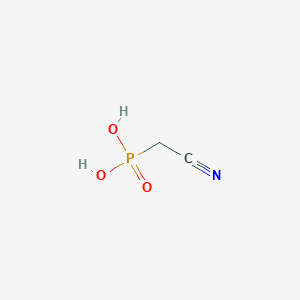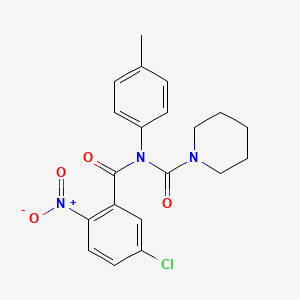
2-(benzylthio)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylthio)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is an organic compound featuring a complex structure with multiple functional groups. It’s notable for its applications in various fields of scientific research due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves a multi-step process, starting with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline core. This is followed by the introduction of the benzylthio group and the 3,5-dimethylphenoxy substituent. Common reagents used include benzyl thiol, various solvents, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
On an industrial scale, the synthesis involves optimized reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used for purification. Scaling up the reaction from laboratory to production requires careful monitoring of reaction parameters such as temperature, pressure, and the use of efficient catalysts to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones, which might alter its biological activity.
Reduction: Reduction of the compound can result in the cleavage of the benzylthio group.
Substitution: Various nucleophiles can attack the ethanone moiety leading to substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), amines, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cleavage products of benzylthio group.
Substitution: Various substituted ethanones depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
2-(benzylthio)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has found applications across several domains:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its interactions with biological macromolecules and potential as a molecular probe.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism by which this compound exerts its effects varies depending on the application. In biological systems, it may interact with specific receptors or enzymes, altering cellular pathways. For instance, its potential anti-inflammatory activity could be due to the inhibition of key enzymes in the inflammatory pathway, reducing the production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(methylthio)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
2-(ethylthio)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Uniqueness
The unique combination of benzylthio and 3,5-dimethylphenoxy groups, along with the 6,7-dimethoxy-3,4-dihydroisoquinoline core, differentiates 2-(benzylthio)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone from its analogs. This distinct structure contributes to its specific chemical reactivity and potential biological activities, making it an interesting subject for further study and application.
This article provides a comprehensive overview of the compound this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4S/c1-20-12-21(2)14-24(13-20)34-17-26-25-16-28(33-4)27(32-3)15-23(25)10-11-30(26)29(31)19-35-18-22-8-6-5-7-9-22/h5-9,12-16,26H,10-11,17-19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYDAYSKERTTQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CSCC4=CC=CC=C4)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2389135.png)



![N,N,4-trimethyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2389143.png)
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2389147.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B2389149.png)

![1-methyl-3-(2-oxopropyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2389151.png)
